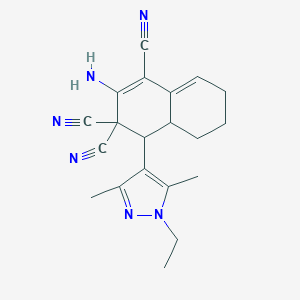
ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate, also known as EMAOT, is a chemical compound that belongs to the class of thiophene derivatives. EMAOT has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
科学研究应用
Ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has also been investigated for its antimicrobial and antifungal properties, which could be useful in the development of new antibiotics.
作用机制
The mechanism of action of ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
Ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has several advantages as a compound for scientific research. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate also has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate. One area of focus could be the development of more water-soluble derivatives of ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate, which could improve its bioavailability and efficacy in vivo. Another area of research could be the investigation of the potential of ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate as a chemopreventive agent, particularly in the context of cancer. Finally, further studies could be conducted to elucidate the mechanism of action of ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate and its potential targets in the body.
Conclusion
In conclusion, ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate is a promising compound for scientific research with potential applications in medicinal chemistry and drug discovery. Its potent anti-inflammatory, antioxidant, and neuroprotective activities make it a valuable candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
Ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 4-methylaniline with ethyl acetoacetate, followed by cyclization with 2-thiophenecarboxaldehyde and pyridine-3-carboxaldehyde. The final product is obtained through esterification with ethanol. The synthesis of ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has been optimized for high yields and purity, making it a valuable compound for scientific research.
属性
分子式 |
C20H18N2O3S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c1-3-25-20(24)17-18(23)16(11-14-5-4-10-21-12-14)26-19(17)22-15-8-6-13(2)7-9-15/h4-12,22H,3H2,1-2H3/b16-11+ |
InChI 键 |
HSURQNIXGHCVFQ-LFIBNONCSA-N |
手性 SMILES |
CCOC(=O)C1=C(S/C(=C/C2=CN=CC=C2)/C1=O)NC3=CC=C(C=C3)C |
SMILES |
CCOC(=O)C1=C(SC(=CC2=CN=CC=C2)C1=O)NC3=CC=C(C=C3)C |
规范 SMILES |
CCOC(=O)C1=C(SC(=CC2=CN=CC=C2)C1=O)NC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)
![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)

![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280217.png)
![Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280219.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)

![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
![N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B280232.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)